molecular formula C13H18N2O2 B2488275 1-N-Cbz-3-(methylaminomethyl)azetidine CAS No. 1824267-06-2

1-N-Cbz-3-(methylaminomethyl)azetidine

Cat. No. B2488275
CAS RN: 1824267-06-2
M. Wt: 234.299
InChI Key: KKHWCQYKDLBRBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines, including derivatives like 1-N-Cbz-3-(methylaminomethyl)azetidine, are synthesized through various methods, including calcium(II)-catalyzed Friedel-Crafts reactions and palladium-catalyzed intramolecular amination. The synthesis often involves key steps such as carbonylation and amination, providing pathways to diversely functionalized azetidine scaffolds. For example, Denis et al. (2018) describe the preparation of 3,3-diarylazetidines from N-Cbz azetidinols using a calcium(II)-catalyzed Friedel-Crafts alkylation, demonstrating the versatility of azetidines in synthesis (Denis et al., 2018).

Molecular Structure Analysis

The molecular structure of azetidines like this compound is closely examined to understand their reactivity and potential for modification. Techniques such as X-ray crystallography and NMR spectroscopy are employed to elucidate the stereochemistry and electronic properties of these molecules. For instance, Ottersbach et al. (2015) investigated the atropisomerism in azadipeptides, highlighting the importance of molecular structure in the design of azetidine-based compounds (Ottersbach et al., 2015).

Chemical Reactions and Properties

Azetidine compounds are reactive intermediates that participate in a variety of chemical reactions, including nucleophilic substitutions and cycloadditions. These reactions enable the functionalization of the azetidine ring and the synthesis of complex molecules. For example, the synthesis of azetidine- and N-carboxylic azetidine-iminosugars as amyloglucosidase inhibitors demonstrates the chemical versatility of azetidines in creating biologically active molecules (Gavale et al., 2015).

Scientific Research Applications

Synthesis of Complex Molecules

  • 1-N-Cbz-3-(methylaminomethyl)azetidine is used in the synthesis of complex molecules. For instance, it plays a crucial role in the preparation of 3,3-Diarylazetidines through a calcium(II)-catalyzed Friedel-Crafts reaction. This process demonstrates the molecule's ability to stabilize intermediate carbocations, facilitating the synthesis of drug-like compounds (Denis et al., 2018).

Intermediate in Pharmaceutical Synthesis

  • It serves as an intermediate in the synthesis of various pharmaceutical compounds. A study demonstrates its use in creating aztreonam, an important antibiotic, indicating its versatility in pharmaceutical manufacturing (Luo You-fu, 2009).

Structural Studies in Peptides

  • The molecule is also utilized in understanding structural aspects of peptides. For example, its role in the synthesis of azadipeptides helps in the study of atropisomerism, a phenomenon critical in the development of peptide-based drugs (Ottersbach et al., 2015).

Enzyme Inhibition Research

  • Research on enzyme inhibition also benefits from this molecule. It's used in the synthesis of azetidine iminosugars, which have shown inhibitory activity against specific enzymes, thus contributing to the development of enzyme-targeting drugs (Gavale et al., 2015).

Drug Development Process

  • In the drug development process, it's employed in synthesizing active pharmaceutical ingredients, demonstrating its utility in creating novel therapeutic agents (Hirokawa et al., 2002).

properties

IUPAC Name

benzyl 3-(methylaminomethyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-7-12-8-15(9-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHWCQYKDLBRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1824267-06-2
Record name benzyl 3-[(methylamino)methyl]azetidine-1-carboxylate
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